
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dichloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield products like azides, thiols, or ethers.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or methylated derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition states during reactions.
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar in structure but lacks the chlorine and fluorine substituents.
3,5-Dichlorobenzyl Bromide: Similar but without the fluorine substituent.
2-Fluorobenzyl Bromide: Similar but without the chlorine substituents.
Uniqueness: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is unique due to the combination of bromomethyl, dichloro, and fluorine groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H4BrCl2F |
|---|---|
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
1-(bromomethyl)-3,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
Clé InChI |
HWRLHONIILPMHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CBr)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
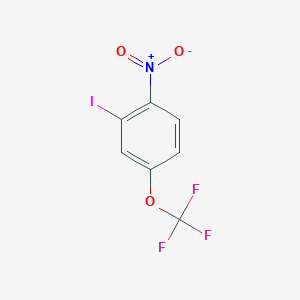
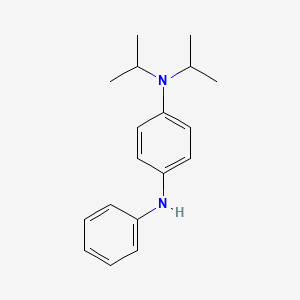

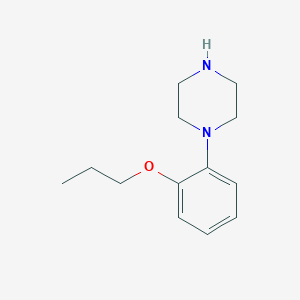
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
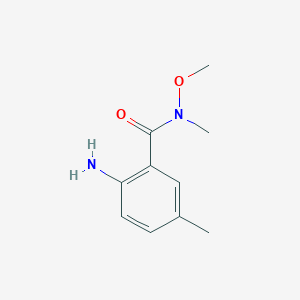
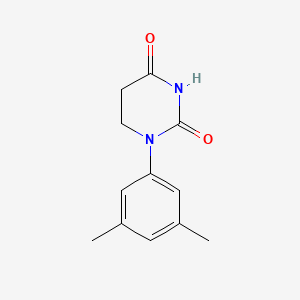
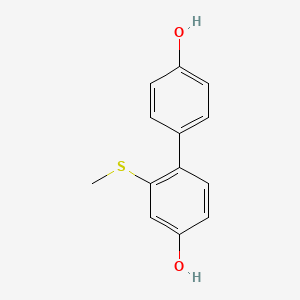

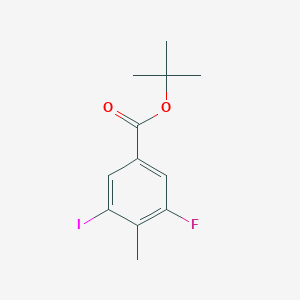
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)


